molecular formula C10H14N2O3S B1449753 (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid CAS No. 406189-83-1

(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid

Cat. No. B1449753
M. Wt: 242.3 g/mol
InChI Key: JALTWXNNXYRDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid, also known as 4-HMPSA, is a small molecule that has been studied extensively due to its potential therapeutic applications. 4-HMPSA is a sulfonylated pyrimidine derivative with a molecular weight of 240.2 g/mol and a melting point of 116-117 °C. 4-HMPSA has been found to possess a range of biochemical and physiological effects that make it a promising target for therapeutic development.

Scientific Research Applications

Metabolic and Transporter Studies

  • Liver DNA Damage Susceptibility : Research indicated that peroxisome proliferators like Wy-14643, a compound structurally similar to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid, increased the susceptibility of liver DNA to damage, highlighting its potential impact on hepatocarcinogenesis (Hayashi et al., 1995).

  • Inflammatory Bowel Diseases : A study synthesized derivatives of benzoxazol-2-yl-5-acetic acid, analogous to nonsteroidal anti-inflammatory drugs, demonstrating significant efficacy against inflammatory bowel diseases like ulcerative colitis in animal models (Jilani et al., 2013).

  • Hepatobiliary Transport : TA-0201CA, a compound structurally related to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid, was studied for its hepatobiliary transport mechanisms in rat hepatocytes. It revealed involvement of various transporters in its hepatic uptake and biliary excretion, offering insights into its pharmacokinetic properties (Fukuda et al., 2010).

Pharmacological and Therapeutic Research

  • Antihyperlipidemic Activity : Compounds structurally similar to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid demonstrated antihyperlipidemic activity, lowering serum cholesterol and triglyceride levels in animal studies, suggesting their potential for treating conditions like hyperlipidemia (Gadad et al., 1996).

  • Analgesic Effects : Pyridine-4-one derivatives, related to the chemical structure , were studied for their analgesic effects in animal models. The research found significant analgesia, indicating potential applications in pain management (Hajhashemi et al., 2012).

Neuroprotective and Anti-Ulcer Research

  • Neuroprotective Efficacy : A study on PPARδ agonists structurally akin to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid demonstrated neuroprotective properties in both in vitro and in vivo models. This suggests potential applications in neurodegenerative disease treatments like Parkinson's disease and stroke (Iwashita et al., 2007).

  • Anti-Ulcer Activity : Compounds related to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid were found to have significant anti-ulcer activity in rat models, pointing towards potential therapeutic applications for gastric ulcers (Ishizuka et al., 1994).

properties

IUPAC Name

2-(4-methyl-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-4-16-10-11-6(2)7(5-8(13)14)9(15)12-10/h3-5H2,1-2H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALTWXNNXYRDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 2
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 3
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 5
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 6
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid

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